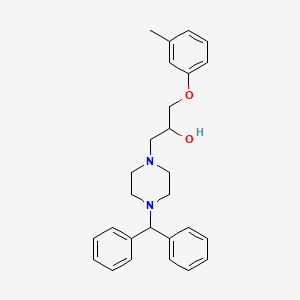

1-(4-Benzhydrylpiperazin-1-yl)-3-(3-methylphenoxy)propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Benzhydrylpiperazin-1-yl)-3-(3-methylphenoxy)propan-2-ol (BPP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPP is a β-adrenoceptor antagonist that has been shown to exhibit antipsychotic, anxiolytic, and antidepressant effects.

Scientific Research Applications

DNA Interaction and Cellular Applications

A review on Hoechst 33258, a compound structurally similar to 1-(4-Benzhydrylpiperazin-1-yl)-3-(3-methylphenoxy)propan-2-ol, highlights its strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This property makes it valuable for fluorescent DNA staining and investigating the molecular basis of DNA sequence recognition and binding. Such compounds offer a starting point for rational drug design, especially in targeting specific DNA sequences or structures for therapeutic purposes (Issar & Kakkar, 2013).

Environmental and Analytical Chemistry

The review on the fate and behavior of parabens, which share phenolic structures with 1-(4-Benzhydrylpiperazin-1-yl)-3-(3-methylphenoxy)propan-2-ol, in aquatic environments provides insights into the environmental impact of chemical compounds. Understanding the degradation, bioaccumulation, and potential endocrine-disrupting effects of such compounds is crucial for assessing their environmental safety and designing more eco-friendly alternatives (Haman et al., 2015).

Cytochrome P450 Enzyme Interactions

Research on the selectivity of chemical inhibitors for cytochrome P450 isoforms, including studies on compounds like 1-(4-Benzhydrylpiperazin-1-yl)-3-(3-methylphenoxy)propan-2-ol, is crucial for understanding drug metabolism and potential drug-drug interactions. Such studies are foundational in predicting and managing adverse interactions in therapeutic settings, contributing to safer and more effective drug development (Khojasteh et al., 2011).

Antimicrobial Applications

Chitosan's review as an aminopolysaccharide biopolymer with antimicrobial potential provides a perspective on natural compounds' ability to combat microbial growth. Understanding the structure-activity relationships and mechanisms of action of biopolymers like chitosan can inspire the development of new antimicrobial agents or coatings, potentially including derivatives of 1-(4-Benzhydrylpiperazin-1-yl)-3-(3-methylphenoxy)propan-2-ol (Raafat & Sahl, 2009).

Radical Scavenging and Antioxidant Activity

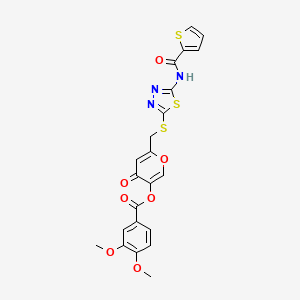

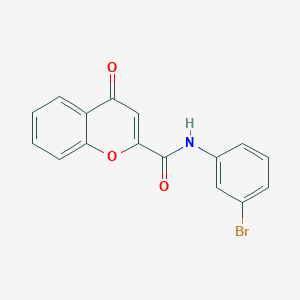

The review on chromones, compounds related to the chemical class of 1-(4-Benzhydrylpiperazin-1-yl)-3-(3-methylphenoxy)propan-2-ol, emphasizes their antioxidant properties. Such compounds neutralize active oxygen and interrupt free radical processes, offering protection against cell impairment and diseases. Insights into the structural basis of radical scavenging activity could guide the design of new antioxidants for therapeutic or cosmetic applications (Yadav et al., 2014).

properties

IUPAC Name |

1-(4-benzhydrylpiperazin-1-yl)-3-(3-methylphenoxy)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O2/c1-22-9-8-14-26(19-22)31-21-25(30)20-28-15-17-29(18-16-28)27(23-10-4-2-5-11-23)24-12-6-3-7-13-24/h2-14,19,25,27,30H,15-18,20-21H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSCOSGWUPJUSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Benzhydrylpiperazin-1-yl)-3-(3-methylphenoxy)propan-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-(3,4-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2778587.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2778593.png)

![3-Fluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2778599.png)

![1-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2778603.png)